molecular formula C8H6ClIN2O B8513584 2-chloro-4-iodo-N-methylfuro[2,3-c]pyridin-7-amine

2-chloro-4-iodo-N-methylfuro[2,3-c]pyridin-7-amine

Cat. No. B8513584
M. Wt: 308.50 g/mol
InChI Key: OYJGAPZMJVRIFL-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

To a cooled (0° C.) suspension of sodium hydride (15 mg, 0.37 mmol) in DMF (200 μL) was added dropwise a solution of 2-chloro-4-iodo-furo[2,3-c]pyridin-7-ylamine (100 mg, 0.340 mmol) in DMF (1 mL). After 5 min, methyl iodide (23 μL, 0.37 mmol) was added and the reaction stirred at room temperature for 2 h. The reaction was then quenched with water (30 mL). The quenched mixture was extracted with dichloromethane (2×10 mL). The combined organic fractions were washed with water (1×10 mL) and brine (1×10 mL), dried over sodium sulfate, filtered, and concentrated. Purification by ISCO chromatography (5 to 25% ethyl acetate:heptane) afforded 18 mg (17%) of 2-chloro-4-iodo-N-methylfuro[2,3-c]pyridin-7-amine and 44 mg (40%) of 2-chloro-4-iodo-N,N-dimethylfuro[2,3-c]pyridin-7-amine as off-white white solids.
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
23 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[O:14][C:7]2=[C:8]([NH2:13])[N:9]=[CH:10][C:11]([I:12])=[C:6]2[CH:5]=1.CI.[CH3:17][N:18]([CH:20]=O)[CH3:19]>>[Cl:3][C:4]1[O:14][C:7]2=[C:8]([NH:13][CH3:17])[N:9]=[CH:10][C:11]([I:12])=[C:6]2[CH:5]=1.[Cl:3][C:4]1[O:14][C:7]2=[C:20]([N:18]([CH3:17])[CH3:19])[N:9]=[CH:10][C:11]([I:12])=[C:6]2[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 μL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC=2C(=C(N=CC2I)N)O1
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
23 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The quenched mixture was extracted with dichloromethane (2×10 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with water (1×10 mL) and brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by ISCO chromatography (5 to 25% ethyl acetate:heptane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=2C(=C(N=CC2I)NC)O1
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 17%
Name
Type
product
Smiles
ClC1=CC=2C(=C(N=CC2I)N(C)C)O1
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08378104B2

Procedure details

To a cooled (0° C.) suspension of sodium hydride (15 mg, 0.37 mmol) in DMF (200 μL) was added dropwise a solution of 2-chloro-4-iodo-furo[2,3-c]pyridin-7-ylamine (100 mg, 0.340 mmol) in DMF (1 mL). After 5 min, methyl iodide (23 μL, 0.37 mmol) was added and the reaction stirred at room temperature for 2 h. The reaction was then quenched with water (30 mL). The quenched mixture was extracted with dichloromethane (2×10 mL). The combined organic fractions were washed with water (1×10 mL) and brine (1×10 mL), dried over sodium sulfate, filtered, and concentrated. Purification by ISCO chromatography (5 to 25% ethyl acetate:heptane) afforded 18 mg (17%) of 2-chloro-4-iodo-N-methylfuro[2,3-c]pyridin-7-amine and 44 mg (40%) of 2-chloro-4-iodo-N,N-dimethylfuro[2,3-c]pyridin-7-amine as off-white white solids.
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
23 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[O:14][C:7]2=[C:8]([NH2:13])[N:9]=[CH:10][C:11]([I:12])=[C:6]2[CH:5]=1.CI.[CH3:17][N:18]([CH:20]=O)[CH3:19]>>[Cl:3][C:4]1[O:14][C:7]2=[C:8]([NH:13][CH3:17])[N:9]=[CH:10][C:11]([I:12])=[C:6]2[CH:5]=1.[Cl:3][C:4]1[O:14][C:7]2=[C:20]([N:18]([CH3:17])[CH3:19])[N:9]=[CH:10][C:11]([I:12])=[C:6]2[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 μL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC=2C(=C(N=CC2I)N)O1
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
23 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The quenched mixture was extracted with dichloromethane (2×10 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with water (1×10 mL) and brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by ISCO chromatography (5 to 25% ethyl acetate:heptane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=2C(=C(N=CC2I)NC)O1
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 17%
Name
Type
product
Smiles
ClC1=CC=2C(=C(N=CC2I)N(C)C)O1
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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